molecular formula C11H20N2O3 B7638430 methyl N-[2-(azocan-1-yl)acetyl]carbamate

methyl N-[2-(azocan-1-yl)acetyl]carbamate

Cat. No. B7638430
M. Wt: 228.29 g/mol
InChI Key: YNEPVSDMJCXEIK-UHFFFAOYSA-N
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Description

Methyl N-[2-(azocan-1-yl)acetyl]carbamate, also known as MAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAC is a carbamate derivative that contains an azocane ring and an acetyl group, making it a unique and versatile compound.

Mechanism of Action

The mechanism of action of methyl N-[2-(azocan-1-yl)acetyl]carbamate is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is essential for proper nervous system function. By inhibiting acetylcholinesterase, this compound may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various studies. In one study, this compound was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl N-[2-(azocan-1-yl)acetyl]carbamate in lab experiments is its high yield of synthesis. This compound is also a stable compound that can be easily purified using standard chromatography techniques. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl N-[2-(azocan-1-yl)acetyl]carbamate. One potential area of research is the development of this compound-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a catalyst in organic synthesis. Finally, more research is needed to determine the safety and toxicity of this compound in various cell lines and animal models.

Synthesis Methods

The synthesis of methyl N-[2-(azocan-1-yl)acetyl]carbamate involves the reaction of N-(2-chloroacetyl)azocane with methyl carbamate in the presence of a base, typically triethylamine. This reaction results in the formation of this compound, which can be purified using standard chromatography techniques. The yield of this reaction is typically high, making the synthesis of this compound a relatively straightforward process.

Scientific Research Applications

Methyl N-[2-(azocan-1-yl)acetyl]carbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. This compound has also been studied for its potential use as a catalyst in organic synthesis and as a building block for the synthesis of novel materials.

properties

IUPAC Name

methyl N-[2-(azocan-1-yl)acetyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-16-11(15)12-10(14)9-13-7-5-3-2-4-6-8-13/h2-9H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEPVSDMJCXEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=O)CN1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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